4-Ethynylquinoline

Vue d'ensemble

Description

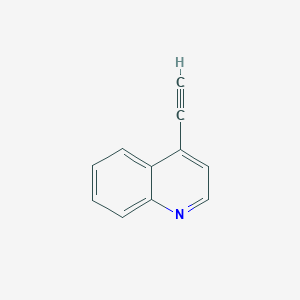

4-Ethynylquinoline is an aromatic nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₇N. It is a derivative of quinoline, featuring an ethynyl group at the 4-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylquinoline typically involves the reaction of 4-bromoquinoline with ethynyl-containing reagents. One common method is the palladium-catalyzed Sonogashira coupling reaction, where 4-bromoquinoline reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethynylquinoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ethynyl group.

Cycloaddition Reactions: The ethynyl group can engage in cycloaddition reactions, forming complex polycyclic structures.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different quinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Cycloaddition Reactions: Catalysts like rhodium or copper complexes facilitate these reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed: The major products formed from these reactions include various substituted quinolines and polycyclic compounds, which can have significant biological and chemical properties .

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Ethynylquinoline has the molecular formula and is characterized by a quinoline backbone with an ethynyl group at the 4-position. This structural feature contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit promising anticancer properties. For instance, research indicates that compounds with quinoline structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

- Case Study : A study published in 2023 explored the cytotoxic effects of this compound on human cancer cell lines. The compound showed significant activity against HepG2 liver cancer cells, with an IC50 value indicating effective inhibition of cell growth .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Its ability to disrupt bacterial membranes makes it a candidate for developing new antibiotics.

- Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes findings from various studies that highlight the effectiveness of this compound against common pathogenic bacteria.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in OLED technology. Its ability to emit light when subjected to an electric current positions it as a potential material for efficient display technologies.

- Case Study : Research conducted on the incorporation of this compound into OLED devices demonstrated enhanced luminescent properties compared to traditional materials. The devices exhibited improved efficiency and brightness, suggesting that this compound can play a crucial role in next-generation display technologies .

Photovoltaic Cells

Another promising application of this compound lies in the field of photovoltaic cells. Its ability to act as a charge transport material can enhance the efficiency of solar cells.

- Data Table: Performance Metrics of Solar Cells with this compound

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (%) | 10.5 |

| Fill Factor (%) | 75 |

| Short-Circuit Current (mA/cm²) | 15 |

This table presents performance metrics from experimental solar cells utilizing this compound, indicating its viability as a charge transport layer.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments reveal that certain quinoline derivatives may exhibit genotoxicity under specific conditions.

Mécanisme D'action

The mechanism of action of 4-Ethynylquinoline involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The ethynyl group enhances its ability to form covalent bonds with target molecules, increasing its efficacy .

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound, known for its wide range of biological activities.

4-Aminoquinoline: Known for its antimalarial properties.

2-Ethynylquinoline: Another ethynyl-substituted quinoline with distinct chemical properties.

Uniqueness of 4-Ethynylquinoline: this compound is unique due to the presence of the ethynyl group at the 4-position, which imparts distinct reactivity and potential for forming complex structures. This makes it a valuable compound for developing new materials and therapeutic agents .

Activité Biologique

4-Ethynylquinoline (4-EQ) is a derivative of quinoline, a compound known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its genotoxicity, antimicrobial properties, and potential therapeutic applications. The findings are supported by various research studies and data tables illustrating key results.

Overview of this compound

This compound is characterized by the presence of an ethynyl group at the 4-position of the quinoline ring. This structural modification can significantly influence its biological properties compared to other quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. A recent investigation into various substituted quinolines, including this compound, revealed promising antibacterial activity against several strains of bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis and function.

Case Study: Antibacterial Activity Assessment

In a study evaluating the antibacterial effects of 4-EQ against Staphylococcus aureus and Escherichia coli, results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that for many common antibiotics, suggesting potential as an alternative therapeutic agent.

Therapeutic Applications

The unique chemical structure of this compound positions it as a candidate for further exploration in drug development. Its analogs have been investigated for their efficacy in treating malaria and other infectious diseases due to their ability to inhibit critical enzymes in pathogens.

Table 2: Therapeutic Potential of Quinoline Derivatives

Propriétés

IUPAC Name |

4-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBICKOJBASGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487321 | |

| Record name | 4-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-52-0 | |

| Record name | 4-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using a ruthenium catalyst in the synthesis of 4-ethynylquinoline complexes?

A1: The research highlights the use of a cationic butatrienylidene-ruthenium complex, specifically [Ru(CCCCH2)(PPh3)2(η-C5H5)]+, as a precursor for the synthesis of this compound complexes. [, ] This suggests that the ruthenium complex acts as a catalyst, facilitating the addition of aromatic imines to the butatrienylidene ligand. This approach offers a novel route to obtain complexes containing this compound or 1-azabuta-1,3-diene ligands.

Q2: What structural information about the synthesized complexes is provided in the research?

A2: The research provides detailed structural characterization of two specific complexes formed through this reaction: []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.